Cas no 1121-25-1 (3-Hydroxy-2-methylpyridine)

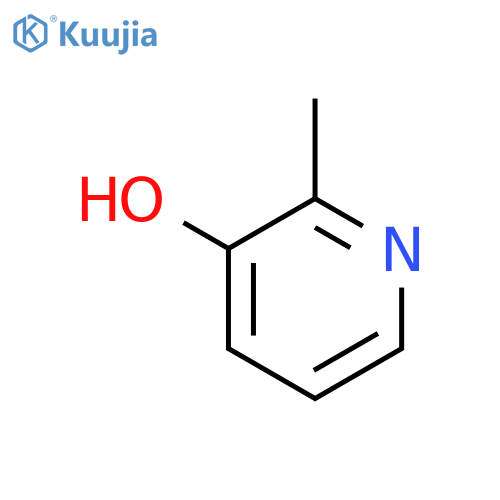

3-Hydroxy-2-methylpyridine structure

商品名:3-Hydroxy-2-methylpyridine

3-Hydroxy-2-methylpyridine 化学的及び物理的性質

名前と識別子

-

- 2-Methyl-3-pyridinol

- 3-Hydroxy-2-methylpyridine

- 2-Methylpyridin-3-ol

- 3-Hydroxy-2-picoline

- 2-Methyl-3-hydroxypyridine

- 3-Pyridinol, 2-methyl-

- 3-Pyridinol, methyl-

- 2-Methyl-pyridin-3-ol

- 365FJ23A8Z

- 3-Hydroxy-2-methylpyridine (3-Hydroxy-2-picoline)

- 2-Methyl-3-hydroxylpyridine

- NSC27506

- 2methylpyridin-3-ol

- 2-methyl-3-pyridol

- PubChem6626

- 2-methylpyridine-3-ol

- 2-methyl-pyridine-3-ol

- 2-methyl 3-hy

- NSC 27506

- PB18442

- A2234

- FT-0669845

- EN300-55470

- CL0055

- W-200835

- F0001-0267

- FT-0615806

- 1121-25-1

- 2-methyl-3-hydroxy-pyridine

- BCP26772

- AC-5084

- HY-W002339

- 3-hydroxy-2-methyl pyridine

- STR06099

- PD158232

- 3-Hydroxy-2-methylpyridine, 99%

- NS00015314

- SB10555

- NSC-27506

- UNII-365FJ23A8Z

- SY007645

- CHEMBL134348

- AQ-344/40575762

- 55780-69-3

- Q27256528

- 3-hydroxyl-2-methylpyridine

- PS-9276

- BP-12767

- AM20061689

- EINECS 214-327-3

- CHEBI:211253

- DTXSID40149907

- 2-methyl 3-hydroxy pyridine

- CS-W002339

- AKOS005145808

- H1365

- SCHEMBL118678

- 3-Hydroxy-2-methylpyridine-d3

- MFCD00082538

- DB-009071

- 2-Methyl-3-pyridinol; 2-Methyl-3-hydroxypyridine; NSC 27506;

-

- MDL: MFCD00082538

- インチ: 1S/C6H7NO/c1-5-6(8)3-2-4-7-5/h2-4,8H,1H3

- InChIKey: AQSRRZGQRFFFGS-UHFFFAOYSA-N

- ほほえんだ: O([H])C1C([H])=C([H])C([H])=NC=1C([H])([H])[H]

- BRN: 107937

計算された属性

- せいみつぶんしりょう: 109.052764g/mol

- ひょうめんでんか: 0

- XLogP3: 0.9

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 回転可能化学結合数: 0

- どういたいしつりょう: 109.052764g/mol

- 単一同位体質量: 109.052764g/mol

- 水素結合トポロジー分子極性表面積: 33.1Ų

- 重原子数: 8

- 複雑さ: 74.9

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 3

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.1143 (rough estimate)

- ゆうかいてん: 166.0 to 170.0 deg-C

- ふってん: 204.59°C (rough estimate)

- フラッシュポイント: 127.4℃

- 屈折率: 1.5040 (estimate)

- PSA: 33.12000

- LogP: 1.09560

- ようかいせい: 未確定

3-Hydroxy-2-methylpyridine セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Danger

- 危害声明: H302,H315,H318,H335

- 警告文: P261,P280,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22-37/38-41

- セキュリティの説明: S26-S37/39-S36/37/39

-

危険物標識:

- リスク用語:R22; R36/37/38; R41

- セキュリティ用語:S26;S36/37/39

- ちょぞうじょうけん:Store at room temperature

3-Hydroxy-2-methylpyridine 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Hydroxy-2-methylpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-W002339-10g |

3-Hydroxy-2-methylpyridine |

1121-25-1 | 99.14% | 10g |

$40.0 | 2022-04-28 | |

| ChemScence | CS-W002339-50g |

3-Hydroxy-2-methylpyridine |

1121-25-1 | 99.14% | 50g |

$163.0 | 2022-04-28 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5901-25 mg |

3-Hydroxy-2-methylpyridine |

1121-25-1 | 98.00% | 25mg |

¥350.00 | 2022-04-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H74660-5g |

2-Methylpyridin-3-ol |

1121-25-1 | 97% | 5g |

¥43.0 | 2023-09-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H74660-25g |

2-Methylpyridin-3-ol |

1121-25-1 | 97% | 25g |

¥143.0 | 2023-09-07 | |

| Enamine | EN300-55470-25.0g |

2-methylpyridin-3-ol |

1121-25-1 | 95% | 25g |

$138.0 | 2023-05-03 | |

| Apollo Scientific | OR13617-5g |

3-Hydroxy-2-methylpyridine |

1121-25-1 | 97% | 5g |

£15.00 | 2025-02-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-EL380-25g |

2-Methyl-3-pyridinol |

1121-25-1 | 98% | 25g |

¥710.0 | 2022-06-10 | |

| Life Chemicals | F0001-0267-5g |

2-methylpyridin-3-ol |

1121-25-1 | 95%+ | 5g |

$60.0 | 2023-09-07 | |

| Life Chemicals | F0001-0267-10g |

2-methylpyridin-3-ol |

1121-25-1 | 95%+ | 10g |

$84.0 | 2023-09-07 |

3-Hydroxy-2-methylpyridine サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:1121-25-1)3-Hydroxy-2-methylpyridine

注文番号:A2234

在庫ステータス:in Stock

はかる:500g

清らかである:99%

最終更新された価格情報:Monday, 2 September 2024 16:02

価格 ($):269.0

3-Hydroxy-2-methylpyridine 関連文献

-

Moumita Chakraborty,Antu Mondal,Shyamal Kumar Chattopadhyay New J. Chem. 2020 44 12916

-

Samya Banerjee,Akanksha Dixit,Anjali A. Karande,Akhil R. Chakravarty Dalton Trans. 2016 45 783

-

Satyajit Mondal,Moumita Chakraborty,Antu Mondal,Bholanath Pakhira,Subhra Kanti Mukhopadhyay,Avishek Banik,Swaraj Sengupta,Shyamal Kumar Chattopadhyay New J. Chem. 2019 43 5466

-

Tiyas Pal,Saipriyanka Bhimaneni,Abha Sharma,S. J. S. Flora RSC Adv. 2020 10 26006

-

T. Urbanski J. Chem. Soc. 1947 132

1121-25-1 (3-Hydroxy-2-methylpyridine) 関連製品

- 442-51-3(Harmine)

- 1121-78-4(6-methylpyridin-3-ol)

- 1122-43-6(2,6-dimethylpyridin-3-ol)

- 117-57-7(3-Hydroxy-2-methyl-4-quinolinecarboxylic acid)

- 580-18-7(quinolin-3-ol)

- 66-72-8(3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde)

- 108-47-4(2,4-Lutidine)

- 108-48-5(Cap B2 Solution [2,6-Lutidine-Acetonitrile (6:4)])

- 109-06-8(2-Methylpyridine)

- 368838-11-3(2-methyl-3,4-Pyridinediol)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:1121-25-1)3-Hydroxy-2-methylpyridine

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:1121-25-1)3-Hydroxy-2-methylpyridine

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ